REACTION_CXSMILES
|
[Br:1]C1C=CC=CC=1C=O.[OH:10][CH2:11][C:12]([CH3:16])([CH2:14][OH:15])[CH3:13].[C:17]1([CH3:33])[CH:22]=[CH:21][C:20](S(OC2C=CC=CN=2)(=O)=O)=[CH:19][CH:18]=1.C1C=CC=CC=1>O>[Br:1][C:19]1[CH:18]=[C:17]([CH:33]2[O:15][CH2:14][C:12]([CH3:16])([CH3:13])[CH2:11][O:10]2)[CH:22]=[CH:21][CH:20]=1
|
Name
|
|
Quantity
|
150 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
180 mmol
|
Type
|
reactant
|
Smiles
|
OCC(C)(CO)C
|
Name
|
|
Quantity
|
15 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OC1=NC=CC=C1)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with saturated sodium chloride aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
column separated (eluant: n-hexane/ethyl acetate system)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C1OCC(CO1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.1 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 863% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |